

Assessing the In Vitro Activity of Ozanimod: A Guide to Cell-Based Assays

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Compound of Interest

Compound Name:	Ozanimod
Cat. No.:	B609803

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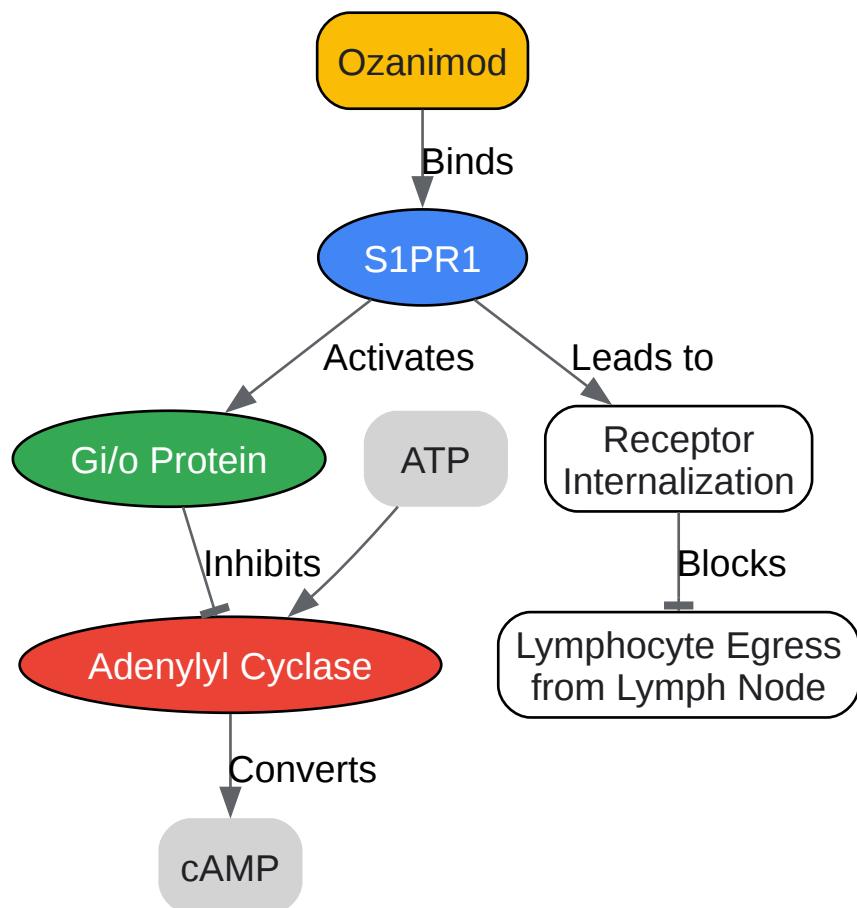
Application Note

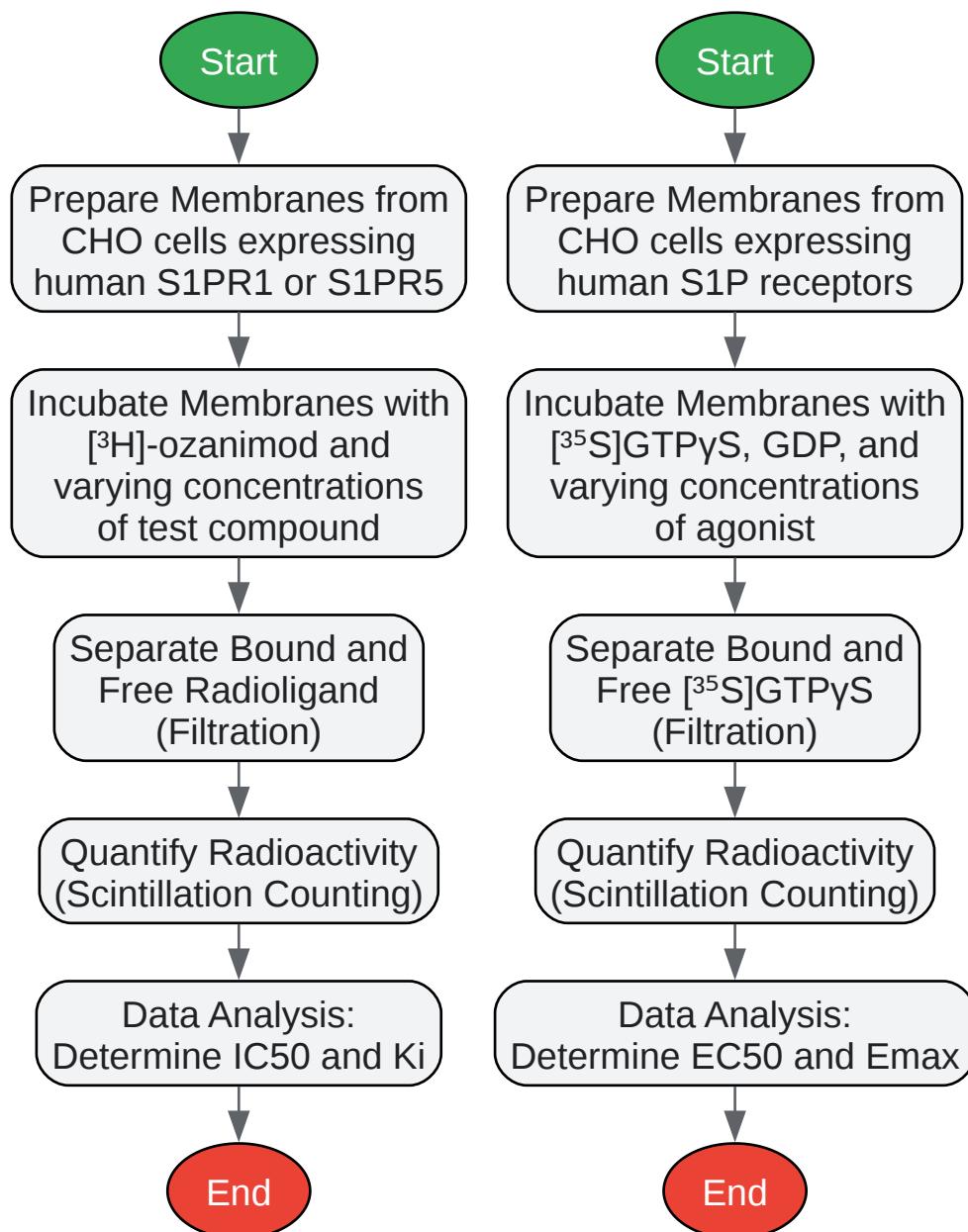
Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1PR1) and 5 (S1PR5).^{[1][2][3][4]} Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, are primarily attributed to the functional antagonism of S1PR1 on lymphocytes.^{[5][6][7]} This leads to the internalization of S1PR1, preventing the egress of lymphocytes from lymph nodes and thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.^{[6][7]} This document provides detailed protocols for a panel of cell-based assays designed to characterize the binding, functional activity, and downstream effects of **ozanimod** and its metabolites, enabling researchers to comprehensively evaluate its pharmacological profile.

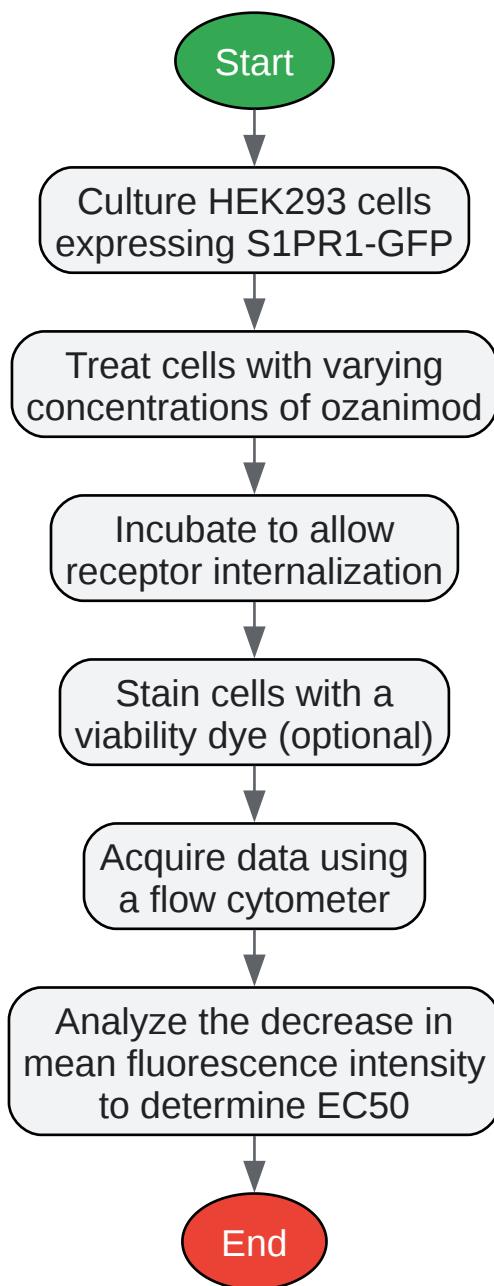
Ozanimod's Mechanism of Action

Ozanimod and its major active metabolites, CC112273 and CC1084037, act as agonists at S1PR1 and S1PR5.^{[1][8][9][10]} S1PR1 is a G protein-coupled receptor (GPCR) that primarily couples to the G α i subunit.^[3] Agonist binding to S1PR1 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of GTPyS binding to the G α i subunit.^{[3][11]} Persistent activation of S1PR1 by **ozanimod** leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.^[6]

Signaling Pathway of **Ozanimod** at S1PR1







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